N-ethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N,N-dimethylpropan-1-aminium
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Overview
Description
ETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})DIMETHYLAZANIUM is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})DIMETHYLAZANIUM typically involves multi-component reactions (MCRs), particularly isocyanide-based multicomponent reactions (IMCRs). These reactions are known for their atom efficiency, synthetic potential, and ability to create molecular diversity . One common synthetic route involves the Ugi-type multicomponent condensation through a Smiles rearrangement, where 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate reacts with aldehyde derivatives, amine derivatives, and isocyanides .
Industrial Production Methods
The principles of green chemistry, such as minimizing waste and using environmentally friendly reagents, are essential considerations in industrial production .
Chemical Reactions Analysis
Types of Reactions
ETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})DIMETHYLAZANIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline core to more reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline-2,4-dione derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds .
Scientific Research Applications
ETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})DIMETHYLAZANIUM has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})DIMETHYLAZANIUM involves its interaction with various molecular targets and pathways. The compound can interact with nucleophiles and electrophiles, leading to the formation of stable adducts. It also participates in multicomponent reactions, where it acts as a key intermediate in the formation of complex molecules .
Comparison with Similar Compounds
ETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})DIMETHYLAZANIUM is unique due to its specific structure and reactivity. Similar compounds include:
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and reactivity.
Quinoline-2,4-diones: These derivatives have different oxidation states and tautomeric forms compared to the target compound.
Indole derivatives: While structurally different, indole derivatives also exhibit significant biological activities and are used in similar applications.
Properties
Molecular Formula |
C17H28N3O3+ |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethyl-[3-[(4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]propyl]-dimethylazanium |
InChI |
InChI=1S/C17H27N3O3/c1-4-20(2,3)11-7-10-18-16(22)14-15(21)12-8-5-6-9-13(12)19-17(14)23/h4-11H2,1-3H3,(H2-,18,19,21,22,23)/p+1 |
InChI Key |
SPQFWVDODIEBOO-UHFFFAOYSA-O |
Canonical SMILES |
CC[N+](C)(C)CCCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O |
Origin of Product |
United States |
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